2-((2,6-Dichlorophenyl)amino)benzaldehyde
Overview
Description
2-((2,6-Dichlorophenyl)amino)benzaldehyde is a chemical compound with the molecular formula C13H9Cl2NO and a molecular weight of 266.12 g/mol . It is also known by other names such as Diclofenac impurity B and N-(2,6-Dichlorophenyl)anthranilaldehyde . This compound is primarily used as a pharmaceutical impurity standard and has significant applications in various scientific fields .
Mechanism of Action
Target of Action
It is referred to as a diclofenac impurity . Diclofenac is a well-known non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play a crucial role in the production of prostaglandins that cause inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorophenyl)amino)benzaldehyde typically involves the reaction of 2,6-dichloroaniline with benzaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and advanced equipment to maintain consistency and efficiency . The product is then purified through various techniques such as recrystallization and chromatography to meet the required standards .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dichlorophenyl)amino)benzaldehyde undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols . Substitution reactions can yield a wide range of substituted benzaldehyde derivatives .
Scientific Research Applications
2-((2,6-Dichlorophenyl)amino)benzaldehyde has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-((2,6-Dichlorophenyl)amino)benzaldehyde include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts. Its dichlorophenyl and amino groups contribute to its distinct reactivity and applications in various fields .
Properties
IUPAC Name |
2-(2,6-dichloroanilino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-5-3-6-11(15)13(10)16-12-7-2-1-4-9(12)8-17/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILOIOYXRHLAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176642 | |
Record name | 2-((2,6-Dichlorophenyl)amino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22121-58-0 | |
Record name | 2-((2,6-Dichlorophenyl)amino)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022121580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((2,6-Dichlorophenyl)amino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((2,6-DICHLOROPHENYL)AMINO)BENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9218J5N522 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How many polymorphs of DCABA have been identified, and what techniques were used for this characterization?
A1: The research identified only one crystalline form of DCABA []. This finding contrasts with its precursor, diclofenac acid, which exhibits three known polymorphs. The study utilized a combination of experimental and theoretical techniques to characterize this single form. Experimentally, they employed Powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, Raman spectroscopy, UV-Vis spectroscopy, and Differential Scanning Calorimetry (DSC) []. Theoretically, they used Hirshfeld surface analysis and conformational energy searches to investigate the stability of the identified crystal form and explore the possibility of undiscovered polymorphs [].
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